Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, which include ethyl (5-methyl-1h-pyrazol-1-yl)acetate, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their biological activities . For instance, some pyrazole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It’s known that pyrazole derivatives have diverse biological activities . For instance, some pyrazole derivatives have been reported to show potent antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate typically involves the reaction of 5-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:
Ethyl (1H-pyrazol-1-yl)acetate: Lacks the methyl group at the 5-position, which can affect its chemical reactivity and biological activity.
MEthyl 2-(5-methyl-1h-pyrazol-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to differences in solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-(5-methylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-7(2)4-5-9-10/h4-5H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVYOOLZCVTNRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398706 |
Source
|
Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934172-62-0 |
Source
|
Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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